3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
CAS No.:
Cat. No.: VC14998727
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O5 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C21H24N2O5/c1-25-15-5-6-17-16(11-15)13(12-23-17)7-8-22-21(24)14-9-18(26-2)20(28-4)19(10-14)27-3/h5-6,9-12,23H,7-8H2,1-4H3,(H,22,24) |
| Standard InChI Key | XMFIUHMTXVPJFY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,4,5-Trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (molecular formula: ) consists of two primary substructures:
-
A 3,4,5-trimethoxybenzamide group, where the benzene ring is substituted with methoxy (-OCH) groups at the 3rd, 4th, and 5th positions.
-
A 5-methoxyindole moiety connected to the benzamide via an ethylenediamine (-CH-CH-) linker at the indole’s 3rd position.
This arrangement creates a planar aromatic system with polar methoxy groups and a flexible ethyl chain, influencing both solubility and receptor-binding characteristics.
Physicochemical Profile
Key properties derived from computational and experimental analyses include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 384.4 g/mol | |
| logP (Partition Coefficient) | ~3.2 (estimated) | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 49.56 Ų |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves a multi-step sequence:
-
Indole Synthesis: Formation of the 5-methoxyindole core via Fischer indole synthesis or Madelung cyclization, using 4-methoxyphenylhydrazine and appropriate ketones.
-
Methoxylation: Introduction of methoxy groups to the benzamide precursor via nucleophilic aromatic substitution or Ullmann-type coupling under controlled conditions.
-
Amide Coupling: Reaction of the activated benzamide (e.g., acid chloride) with 2-(5-methoxyindol-3-yl)ethylamine using coupling agents like HATU or EDCI.
Modern techniques such as microwave-assisted synthesis (reducing reaction times from hours to minutes) and continuous flow chemistry (enhancing yield reproducibility) have been employed to optimize these steps.
Analytical Characterization
Post-synthetic validation relies on:
-
High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% purity reported in optimized batches).
-
Nuclear Magnetic Resonance (NMR): and NMR confirm substitution patterns and linker integrity.
-
Mass Spectrometry (MS): High-resolution MS verifies the molecular ion at m/z 384.4 [M+H].
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Comparing 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (Compound A) to analogs reveals critical structure-activity relationships:
| Compound | Indole Substituent | Benzamide Substituents | logP | 5-HT IC (nM) |
|---|---|---|---|---|
| A | 5-OCH | 3,4,5-OCH | 3.2 | Pending |
| B | 4-CH | 3,4,5-OCH | 3.2 | 220 |
Compound B’s 4-methylindole group reduces polar interactions, enhancing 5-HT affinity but decreasing aqueous solubility. Compound A’s 5-methoxy group may improve receptor selectivity through hydrogen bonding .
Future Research Directions
Target Validation Studies
-
In Vitro Binding Assays: Quantify affinity for serotonin receptor subtypes using radioligand displacement.
-
Functional Selectivity: Assess biased agonism/antagonism via β-arrestin recruitment and G-protein activation assays.
Preclinical Development
-
Pharmacokinetics: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles in rodent models.
-
Toxicology: Acute and subchronic toxicity studies to establish safety margins.
Structural Optimization
-
Prodrug Derivatives: Introduce ester or carbamate groups to enhance oral bioavailability.
-
Heterocyclic Modifications: Replace the ethyl linker with piperazine or morpholine rings to modulate CNS penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume